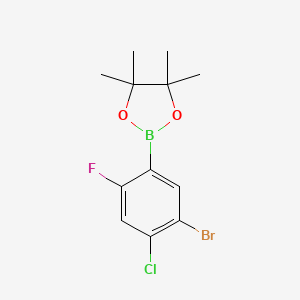

5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester is a chemical compound with the linear formula C12H14BBrClFO2 . It is a highly valuable building block in organic synthesis .

Synthesis Analysis

Pinacol boronic esters, such as this compound, are used in various borylation approaches that have been developed over the years . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)9(15)6-10(7)16/h5-6H,1-4H3 .Chemical Reactions Analysis

Pinacol boronic esters are used in many chemical reactions. They are particularly important in the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

The molecular weight of this compound is 335.41 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications

Polymer Synthesis

The polymerization of dibromoarene and arylenediboronic acid ester with a Pd catalyst leads to high-molecular-weight π-conjugated polymers with boronic acid ester moieties at both ends. This method facilitates the synthesis of boronate-terminated π-conjugated polymers, which are essential for creating materials with unique electronic properties. The pinacol boronate moieties can be converted into various functional groups, demonstrating the versatility of such compounds in polymer chemistry (Nojima et al., 2016).

Transformation into Arylboronic Acid Esters

Nickel-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation showcases the adaptability of 5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester in synthesizing partially fluorinated arenes. This process highlights the compound's utility in creating building blocks for further chemical synthesis, offering a pathway to diversify fluorinated compounds (Zhou et al., 2016).

Creation of Complex Molecules

Arylboronic esters exhibit unexpected phosphorescence properties in solid state at room temperature, opening new avenues for their application in materials science. These properties challenge the conventional understanding of phosphorescent materials, suggesting that simple arylboronic esters, including derivatives of this compound, could be used to develop new luminescent materials without heavy atoms or carbonyl groups (Shoji et al., 2017).

Mechanism of Action

Target of Action

Boronic acids and their esters, including at16828, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

AT16828 is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is part of the broader field of palladium-catalyzed coupling reactions, which are fundamental in organic synthesis and have wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters, which could include AT16828, is considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.

Result of Action

The sm coupling reaction, in which at16828 participates, results in the formation of a new carbon–carbon bond . This can lead to the synthesis of biologically active compounds or intermediates.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of AT16828. For instance, the pH strongly influences the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly impact the stability and efficacy of AT16828.

Future Directions

The future directions in the research and application of pinacol boronic esters like 5-Bromo-4-chloro-2-fluorophenylboronic acid pinacol ester could involve the development of more efficient protocols for the functionalizing deboronation of alkyl boronic esters . This could expand the scope of boron chemistry and open up new possibilities for organic synthesis .

properties

IUPAC Name |

2-(5-bromo-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrClFO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)9(15)6-10(7)16/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGWFLFCBNNPAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2956603.png)

![2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2956605.png)

![N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B2956607.png)

![3-(2-bromophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide](/img/structure/B2956609.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2956612.png)

![1-methyl-3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridin-2(1H)-one](/img/structure/B2956614.png)

![6-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2956617.png)

![7-(Cyclopropylsulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2956620.png)

![3-(3-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propanamide](/img/structure/B2956623.png)